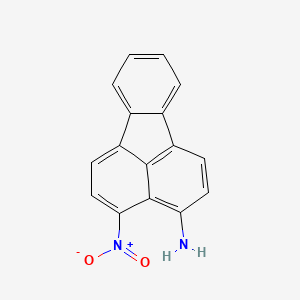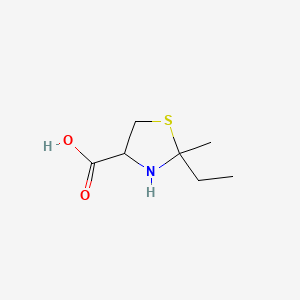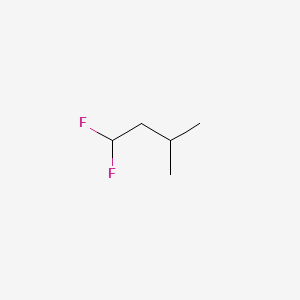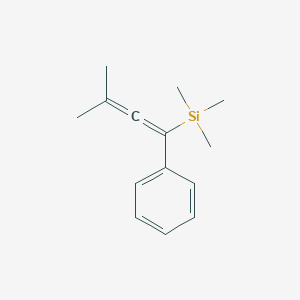
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- is a specialized organosilicon compound It features a silicon atom bonded to three methyl groups and a 3-methyl-1-phenyl-1,2-butadienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- typically involves the reaction of trimethylsilyl chloride with 3-methyl-1-phenyl-1,2-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
作用机制
The mechanism of action of Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenylmethyl)silane
Uniqueness
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- is unique due to the presence of the 3-methyl-1-phenyl-1,2-butadienyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
55967-10-7 |
|---|---|
分子式 |
C14H20Si |
分子量 |
216.39 g/mol |
InChI |
InChI=1S/C14H20Si/c1-12(2)11-14(15(3,4)5)13-9-7-6-8-10-13/h6-10H,1-5H3 |
InChI 键 |
VKJUOTHFUWCTHR-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C(C1=CC=CC=C1)[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



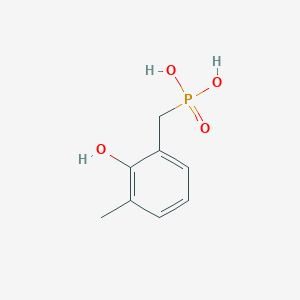
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)


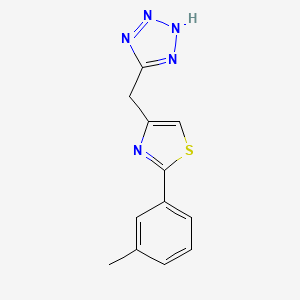
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)

